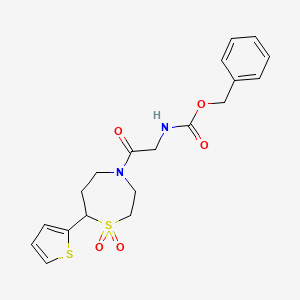

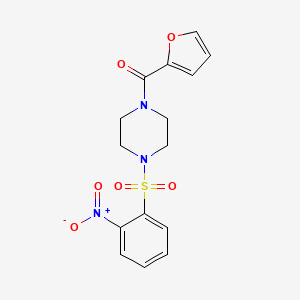

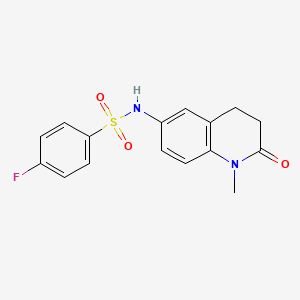

![molecular formula C20H20N4O2 B2362810 (Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((E)-3-(2-methoxyphenyl)allylidene)propanehydrazide CAS No. 401609-89-0](/img/structure/B2362810.png)

(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((E)-3-(2-methoxyphenyl)allylidene)propanehydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring. Benzimidazoles are part of a larger class of heterocyclic aromatic organic compounds. They are used in a wide range of applications, from pharmaceuticals to dyes .

Molecular Structure Analysis

Benzimidazoles are planar molecules that are part of the larger family of azoles. The azole group is a five-membered ring with two nitrogen atoms. In benzimidazoles, the azole ring is fused with a benzene ring .Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, form salts with acids, and undergo electrophilic substitution .Physical And Chemical Properties Analysis

Benzimidazoles are typically crystalline solids at room temperature. They are relatively stable compounds due to the resonance stabilization of the aromatic rings .Aplicaciones Científicas De Investigación

Antioxidant and Anticancer Activity

Research has demonstrated the synthesis of novel derivatives with significant antioxidant and anticancer activities. For example, compounds with variations in their structure have been tested for their efficacy against human glioblastoma and triple-negative breast cancer cell lines, with some compounds showing promising results (Tumosienė et al., 2020). This suggests potential applications in developing new therapeutic agents.

Thermophysical Properties of Ionic Liquids

Studies on imidazolium-based ionic liquids, closely related to the benzimidazole structure, reveal their unique thermophysical properties, such as viscosity, density, and thermal behavior, which are crucial for applications in gas separation technologies and as catalysts in various chemical reactions (Muhammad et al., 2012). This research area may offer insights into the use of benzimidazole derivatives in material science and engineering.

Synthesis and Biological Evaluation for Bone Imaging

Derivatives of similar compounds have been labeled with technetium-99m for use in bone imaging, showing high selectivity and rapid clearance from soft tissues, indicating potential applications in diagnostic imaging and nuclear medicine (Qiu et al., 2011).

Catalysis and Chemical Synthesis

Research into the catalytic properties of frameworks like ZIF-7, which contains benzimidazole units, demonstrates their effectiveness in reactions such as the methoxycarbonylation of aniline, suggesting applications in chemical synthesis and industrial catalysis (Dahnum et al., 2019).

Mecanismo De Acción

The mechanism of action of a benzimidazole derivative would depend on its specific functional groups and the context in which it is used. For example, some benzimidazole derivatives are used as proton pump inhibitors in medicine, while others might act as corrosion inhibitors in industrial applications .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(benzimidazol-1-yl)-N-[(Z)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-26-19-11-5-2-7-16(19)8-6-13-22-23-20(25)12-14-24-15-21-17-9-3-4-10-18(17)24/h2-11,13,15H,12,14H2,1H3,(H,23,25)/b8-6+,22-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVHFSPFCZCWCN-PQHPWZNASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC=NNC(=O)CCN2C=NC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C=N\NC(=O)CCN2C=NC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

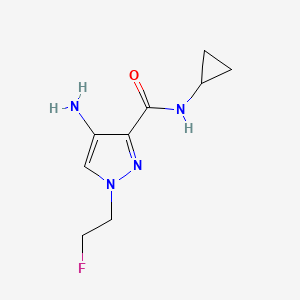

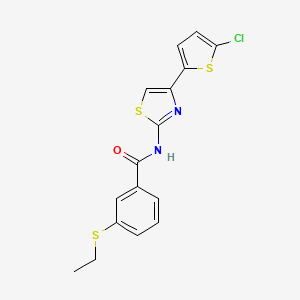

![5-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2362733.png)

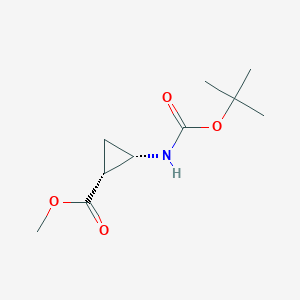

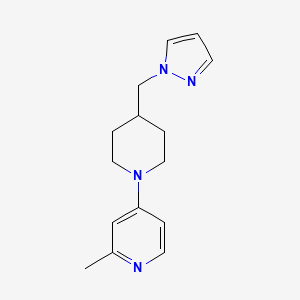

![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2362736.png)

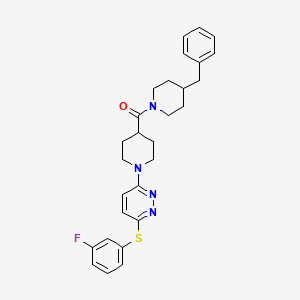

![3,6-dichloro-N-{1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl}pyridine-2-carboxamide](/img/structure/B2362739.png)

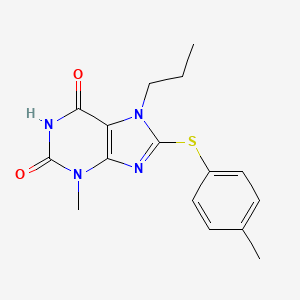

![N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2362743.png)